molecular formula C14H13ClN4Na3O10P B1193113 MRS 2211 sodium salt hydrate

MRS 2211 sodium salt hydrate

Cat. No.: B1193113
M. Wt: 532.67
InChI Key: OBBPSMHRAMOSRS-SOIHCWMDSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

MRS 2211 sodium salt hydrate is a selective P2Y13 purinoceptor antagonist (pIC50 = 5.97, pA2 = 6.3). This compound displays >20-fold selectivity for P2Y13 in comparison to P2Y1 and P2Y12 receptors. It is a first selective antagonist for this receptor subtype.

Properties

Molecular Formula

C14H13ClN4Na3O10P

Molecular Weight

532.67

IUPAC Name

2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde sodium salt hydrate sodium salt hydrate

InChI

InChI=1S/C14H12ClN4O8P.3Na.2H2O/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;;;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;;;2*1H2/q;3*+1;;/p-3/b18-17+;;;;;

InChI Key

OBBPSMHRAMOSRS-SOIHCWMDSA-K

SMILES

O=CC1=C(COP([O-])([O-])=O)C(/N=N/C2=CC([N+]([O-])=O)=CC=C2Cl)=NC(C)=C1[O-].[H]O[H].[H]O[H].[Na+].[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS 2211 sodium salt hydrate;  MRS 2211;  MRS2211;  MRS-2211.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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